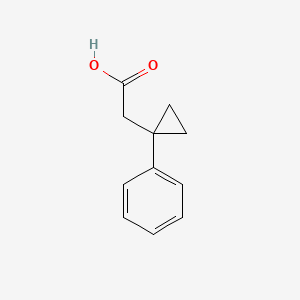

2-(1-Phenylcyclopropyl)acetic acid

Description

The exact mass of the compound 2-(1-Phenylcyclopropyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Phenylcyclopropyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Phenylcyclopropyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylcyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)8-11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDILQNWKNNOSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7350-58-5 | |

| Record name | 2-(1-phenylcyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Phenylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound.

Synthesis

The synthesis of 2-(1-phenylcyclopropyl)acetic acid is achieved through a two-step process commencing with the cyclopropanation of phenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate.

A simple and effective method for the synthesis of the key intermediate, 1-phenylcyclopropanecarbonitrile, involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base such as sodium hydroxide.[1] The subsequent step involves the hydrolysis of the cyano group to a carboxylic acid. This transformation can be carried out under acidic or basic conditions.[2][3][4][5] Basic hydrolysis, using an aqueous solution of a hydroxide base like sodium hydroxide followed by acidification, is a common method.[2]

Synthesis Workflow

Caption: Synthetic pathway for 2-(1-phenylcyclopropyl)acetic acid.

Experimental Protocols

Synthesis of 1-Phenylcyclopropanecarbonitrile

A robust method for the synthesis of 1-phenylcyclopropanecarbonitrile involves a phase-transfer catalyzed reaction.

Procedure:

-

To a stirred solution of phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (2.0 eq).

-

Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 eq).

-

To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanecarbonitrile, which can be used in the next step without further purification.

Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

The hydrolysis of the nitrile to the carboxylic acid is a standard procedure.[2][3][4][5]

Procedure:

-

In a round-bottom flask, dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[2]

-

Heat the mixture to reflux and maintain for a period of 90 minutes or until the oily starting material has disappeared.[2]

-

Cool the reaction mixture in an ice bath and carefully acidify with cold 6 M hydrochloric acid until the solution is acidic and precipitation of the product is complete.[2]

-

Collect the precipitated solid by vacuum filtration and wash with cold water.[2]

-

The crude 2-(1-phenylcyclopropyl)acetic acid can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to afford the pure product.

Characterization

The synthesized 2-(1-phenylcyclopropyl)acetic acid should be thoroughly characterized to confirm its identity and purity. The following are the expected physical and spectral properties.

Physical Properties

| Property | Value |

| CAS Number | 7350-58-5 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 52-53 °C[1] |

Spectroscopic Data

The structural confirmation of 2-(1-phenylcyclopropyl)acetic acid is achieved through various spectroscopic techniques.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| 7.15 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.50 | Singlet | 2H | -CH₂-COOH |

| 0.85 - 1.10 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) |

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~145 | Quaternary aromatic carbon (C-1 of phenyl) |

| ~128.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~40 | -CH₂-COOH |

| ~25 | Quaternary cyclopropyl carbon |

| ~15 | Cyclopropyl -CH₂- |

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3030 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1700 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1490, 1450 | Medium | C=C stretch (aromatic ring) |

| 1420 | Medium | O-H bend (in-plane) |

| 1290 | Strong | C-O stretch |

| 930 | Broad | O-H bend (out-of-plane) |

| 760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 131 | [M - COOH]⁺ |

| 117 | [M - CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Characterization Workflow

Caption: Workflow for the characterization of 2-(1-phenylcyclopropyl)acetic acid.

Safety Information

It is essential to handle all chemicals with appropriate safety precautions. Phenylacetonitrile and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a detailed framework for the synthesis and characterization of 2-(1-phenylcyclopropyl)acetic acid, empowering researchers to confidently produce and verify this important chemical compound for their research and development endeavors.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanism of 2-(1-phenylcyclopropyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-(1-phenylcyclopropyl)acetic acid, a compound of interest in medicinal chemistry. Based on extensive analysis of structurally related molecules, this document posits that the primary biological activity of 2-(1-phenylcyclopropyl)acetic acid stems from its role as an inhibitor of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the prostaglandin synthesis pathway, detailed experimental protocols for assessing COX inhibition, and quantitative data from analogous compounds to support this hypothesis. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the compound's molecular interactions.

Introduction

2-(1-phenylcyclopropyl)acetic acid is a synthetic organic compound featuring a phenyl group and an acetic acid moiety attached to a cyclopropane ring. While direct studies on its specific mechanism of action are not extensively published, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for a hypothesized mechanism. Phenylacetic acid and phenylpropionic acid derivatives are known to exert their pharmacological effects, primarily anti-inflammatory and analgesic, through the inhibition of cyclooxygenase (COX) enzymes. The presence of the cyclopropyl group is a notable feature, as this moiety is often incorporated into drug candidates to enhance potency, metabolic stability, and binding affinity.

This guide will explore the likely mechanism of action of 2-(1-phenylcyclopropyl)acetic acid through the lens of COX inhibition, providing the necessary technical details for researchers and drug development professionals.

The Cyclooxygenase (COX) Pathway: The Hypothesized Target

The primary proposed mechanism of action for 2-(1-phenylcyclopropyl)acetic acid is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse physiological and pathological functions, including the mediation of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (both COX-1 and COX-2) to form an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various prostaglandins and thromboxanes.[1][2][3][4][5]

dot

Caption: Hypothesized mechanism of action via the prostaglandin synthesis pathway.

COX Isoforms: COX-1 and COX-2

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating kidney function.

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and growth factors. The prostaglandins produced by COX-2 are primarily involved in the inflammatory response.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often a result of inhibiting COX-1. Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical factor in its therapeutic profile.

Quantitative Data on COX Inhibition by Analogous Compounds

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diclofenac | 0.06 | 0.79 | 0.076 | [6] |

| Indomethacin | 0.42 | 2.75 | 0.15 | [6] |

| Celecoxib | 30 | 0.05 | 600 | [6] |

| Ibuprofen | 5.50 | 0.85 | 6.47 | [7] |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5d | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 | [8] |

| Compound 5f | 7.00 ± 0.20 | 0.07 ± 0.01 | 100 | [8] |

| Compound 7b | 5.93 ± 0.12 | 0.08 ± 0.01 | 74.13 | [8] |

| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.10 | [8] |

Data are presented as mean ± standard deviation where available.

Experimental Protocols for Determining COX Inhibition

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of a compound against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a widely used colorimetric or enzyme immunoassay (EIA) method.[1][4]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (2-(1-phenylcyclopropyl)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., celecoxib, indomethacin)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl2)

-

Enzyme immunoassay (EIA) kit for prostaglandin quantification (e.g., PGF2α)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This includes diluting buffers, enzymes, and preparing a stock solution of the test compound and reference inhibitors.

-

Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well. b. Add various concentrations of the test compound or a reference inhibitor to the designated wells. Include control wells with no inhibitor. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for 2 minutes. f. Stop the reaction by adding HCl.

-

Reduction of PGH2: Add stannous chloride to each well to reduce the COX-derived PGH2 to PGF2α.

-

Quantification of Prostaglandin: a. Dilute the samples from the reaction plate. b. Use an EIA kit to quantify the amount of PGF2α produced. This typically involves a competitive binding assay where the PGF2α in the sample competes with a tracer for a limited number of antibody binding sites. c. Develop the plate using the provided substrate and measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: a. Generate a standard curve using known concentrations of PGF2α. . Calculate the concentration of PGF2α in each sample from the standard curve. c. Determine the percentage of COX inhibition for each concentration of the test compound. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

Based on the structural analogy to known NSAIDs and the established role of the phenylacetic acid scaffold in COX inhibition, it is highly probable that the primary mechanism of action of 2-(1-phenylcyclopropyl)acetic acid is the inhibition of cyclooxygenase enzymes. This action would lead to a reduction in the synthesis of prostaglandins, thereby mediating anti-inflammatory and analgesic effects. Further empirical studies, following the detailed protocols outlined in this guide, are necessary to definitively confirm this hypothesis and to quantify the inhibitory potency and selectivity of this compound for COX-1 and COX-2. The unique cyclopropyl moiety may confer advantageous properties, making this compound a person of interest for further investigation in drug discovery and development.

References

- 1. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide: In Vitro Biological Activity of 2-(1-phenylcyclopropyl)acetic acid

Notice to the Reader: Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available data on the in vitro biological activity of 2-(1-phenylcyclopropyl)acetic acid. While research exists for structurally related compounds, such as derivatives of phenylcyclopropane carboxylic acid and other phenylacetic acid analogs, specific experimental results, quantitative data (e.g., IC50, EC50), identified biological targets, and detailed experimental protocols for the title compound could not be located.

Therefore, the core requirements of this technical guide, including data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time. This document will instead provide a summary of the available information on structurally similar compounds to offer potential areas of interest for future research into 2-(1-phenylcyclopropyl)acetic acid.

Introduction to Phenylcyclopropyl Acetic Acid Scaffolds

The 2-(1-phenylcyclopropyl)acetic acid molecule combines a rigid cyclopropane ring with a phenyl group and an acetic acid moiety. This unique structural arrangement offers a three-dimensional conformation that can be of interest in drug discovery for its potential to interact with specific biological targets. The cyclopropane ring introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity to protein targets.

Potential Areas of Biological Activity Based on Analogues

Research on compounds with similar structural features suggests several potential avenues for the biological activity of 2-(1-phenylcyclopropyl)acetic acid.

Anticancer Properties

A US patent application (US 2004/0121965 A1) mentions a related compound, (Methylamino)(1-phenylcyclopropyl)acetic Acid, in the context of cancer chemotherapy. While no specific data for 2-(1-phenylcyclopropyl)acetic acid is provided, this suggests that compounds in this chemical class may have been investigated for their effects on cancer cells.

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line. These studies indicate that the phenylcyclopropane scaffold can be a pharmacophore for developing agents with anticancer potential.

Antibacterial Activity

A medicinal chemistry campaign focused on 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria. This pathway is absent in mammals, making it an attractive target for the development of new antibacterial agents. Although 2-(1-phenylcyclopropyl)acetic acid was not specifically evaluated in the published study, the core structure is highly relevant.

Anti-inflammatory and Analgesic Activity

Derivatives of [(cycloalkylmethyl)phenyl]acetic acid have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated significant activity in preclinical models. Given the structural similarity, it is plausible that 2-(1-phenylcyclopropyl)acetic acid could exhibit activity at targets involved in inflammation, such as cyclooxygenase (COX) enzymes.

Postulated Experimental Workflows for Future Research

Should researchers wish to investigate the in vitro biological activity of 2-(1-phenylcyclopropyl)acetic acid, a general experimental workflow could be proposed.

Caption: A potential experimental workflow for the in vitro characterization of 2-(1-phenylcyclopropyl)acetic acid.

Conclusion

While a comprehensive technical guide on the in vitro biological activity of 2-(1-phenylcyclopropyl)acetic acid cannot be constructed from the currently available public data, the analysis of structurally related compounds provides a foundation for future research. The phenylcyclopropyl acetic acid scaffold holds potential for investigation in the fields of oncology, infectious diseases, and inflammation. Further studies are required to elucidate the specific biological targets and mechanisms of action of this particular compound. Researchers are encouraged to use the outlined potential areas of activity and the proposed experimental workflow as a starting point for their investigations.

An In-depth Technical Guide to 2-(1-Phenylcyclopropyl)acetic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-phenylcyclopropyl)acetic acid, a molecule of interest in medicinal chemistry. The document details its discovery and historical context, outlines a plausible synthetic pathway with detailed experimental protocols, and explores the biological activities of structurally related compounds, suggesting potential therapeutic applications. While quantitative biological data for the title compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction

Cyclopropane rings are a recurring motif in biologically active molecules due to their unique conformational rigidity and electronic properties. The incorporation of a phenyl group and an acetic acid moiety to this three-membered ring system, as seen in 2-(1-phenylcyclopropyl)acetic acid, presents a scaffold with potential for diverse pharmacological applications. This document aims to consolidate the available information on its discovery, synthesis, and potential biological relevance.

Discovery and History

The specific discovery of 2-(1-phenylcyclopropyl)acetic acid is not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader research into cyclopropane-containing molecules and their potential as pharmaceuticals or fine chemicals. The synthesis of related compounds, such as 1-phenylcyclopropane carboxylic acid, has been reported, suggesting that 2-(1-phenylcyclopropyl)acetic acid may have been prepared as a derivative for structure-activity relationship (SAR) studies. A 2023 study on novel 1-phenylcyclopropane carboxamide derivatives highlights the ongoing interest in this chemical space for therapeutic applications, particularly in oncology.[1]

Synthetic Pathway

A likely and efficient synthetic route to 2-(1-phenylcyclopropyl)acetic acid starts from the readily available phenylacetonitrile. The synthesis can be conceptualized in three main stages: cyclopropanation, nitrile hydrolysis to a carboxylic acid, and chain extension to the final acetic acid derivative.

Overall Synthetic Scheme

Caption: Synthetic workflow for 2-(1-phenylcyclopropyl)acetic acid.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile (Cyclopropanation)

This procedure is adapted from a method described for the synthesis of substituted 1-phenylcyclopropane carbonitrile derivatives.[2]

-

Materials:

-

Phenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in water.

-

Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

-

To the stirred mixture, add 1,2-dibromoethane (1.0 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 1-Phenylcyclopropanecarboxylic Acid (Nitrile Hydrolysis)

The hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation.

-

Materials:

-

1-Phenylcyclopropane-1-carbonitrile

-

Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

In a round-bottom flask, add 1-phenylcyclopropane-1-carbonitrile and an excess of concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated 1-phenylcyclopropanecarboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

-

Step 3: Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid (Arndt-Eistert Homologation)

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.

-

Materials:

-

1-Phenylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether) - Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Silver oxide (Ag₂O) or other silver salts as a catalyst

-

Water

-

-

Procedure:

-

Acid Chloride Formation: Convert 1-phenylcyclopropanecarboxylic acid to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent and may require heating. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure.

-

Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether) and reacted with a stoichiometric amount of diazomethane at low temperature (e.g., 0°C). The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of a silver oxide catalyst. This is typically done by adding the catalyst to the reaction mixture and warming it, or by photolysis. The rearrangement is usually performed in the presence of water to directly yield the carboxylic acid.

-

Work-up and Purification: After the rearrangement is complete, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the final product, 2-(1-phenylcyclopropyl)acetic acid, typically by crystallization or chromatography.

-

Biological Activity and Potential Applications

While specific biological data for 2-(1-phenylcyclopropyl)acetic acid is scarce in the literature, the activities of related phenylcyclopropane derivatives provide valuable insights into its potential applications.

Table 1: Biological Activities of Related Phenylcyclopropane Derivatives

| Compound Class | Biological Activity | Reference |

| 1-Phenylcyclopropane carboxamides | Anticancer, Antiproliferative (against human myeloid leukemia cell line U937) | [1] |

| Aminomethyl-2-phenylcyclopropane derivatives | Potential antidepressant and stimulant properties | [3] |

| General cyclopropane derivatives | Broad spectrum including enzyme inhibition, insecticidal, antifungal, antimicrobial, and antiviral activities |

The data suggests that the phenylcyclopropane scaffold is a promising starting point for the development of new therapeutic agents. The acetic acid moiety in the title compound could potentially modulate the pharmacokinetic and pharmacodynamic properties compared to the corresponding carboxamides or amines.

Signaling Pathways and Experimental Workflows

Based on the observed antiproliferative effects of related compounds, a hypothetical signaling pathway that could be investigated for 2-(1-phenylcyclopropyl)acetic acid is the inhibition of cell cycle progression or the induction of apoptosis in cancer cells.

Caption: Hypothetical signaling pathway for antiproliferative activity.

An experimental workflow to assess the biological activity of newly synthesized 2-(1-phenylcyclopropyl)acetic acid would involve a series of in vitro assays.

Caption: Experimental workflow for biological evaluation.

Conclusion

2-(1-Phenylcyclopropyl)acetic acid represents a molecule with untapped potential in drug discovery. While its specific history and biological profile are not extensively documented, this guide provides a robust framework for its synthesis and initial biological evaluation based on the activities of structurally similar compounds. Further research into this and related molecules is warranted to explore their therapeutic potential, particularly in the areas of oncology and infectious diseases. The detailed protocols and conceptual workflows presented herein are intended to facilitate such future investigations.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-(1-phenylcyclopropyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenylcyclopropyl)acetic acid is a carboxylic acid derivative containing a unique cyclopropyl-phenyl motif. This structural arrangement imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1-phenylcyclopropyl)acetic acid, along with detailed experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift, and its visibility can be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1-phenylcyclopropyl)acetic acid

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | 175.0 - 180.0 |

| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 140.0 - 145.0 (quaternary), 128.0 - 130.0 (ortho, meta, para) |

| Methylene (-CH₂-) | 2.50 - 2.80 (s, 2H) | 35.0 - 45.0 |

| Cyclopropyl (-C(Ph)-) | - | 25.0 - 35.0 (quaternary) |

| Cyclopropyl (-CH₂CH₂-) | 0.80 - 1.20 (m, 4H) | 10.0 - 20.0 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), m (multiplet).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the phenyl and cyclopropyl groups.

Table 2: Predicted FT-IR Data for 2-(1-phenylcyclopropyl)acetic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Carboxylic acid) | 1200 - 1300 | Medium |

| C-H bend (Aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique. The predicted monoisotopic mass is 176.0837 g/mol .[1]

Table 3: Predicted Mass Spectrometry Data for 2-(1-phenylcyclopropyl)acetic acid

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 177.0910 | Protonated molecule |

| [M+Na]⁺ | 199.0729 | Sodium adduct |

| [M-H]⁻ | 175.0764 | Deprotonated molecule |

| [M+HCOO]⁻ | 221.0819 | Formate adduct |

Data sourced from PubChem CID 13640314.[1]

Experimental Protocols

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 2-(1-phenylcyclopropyl)acetic acid.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-phenylcyclopropyl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of 2-(1-phenylcyclopropyl)acetic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of about 1-10 µg/mL.

-

Instrument Setup: The ESI-MS instrument is calibrated using a standard calibration solution. The sample is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: The analysis can be performed in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 200-300 °C. Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peaks and any significant fragment ions. The isotopic pattern can be used to confirm the elemental composition.

Conclusion

The spectroscopic analysis of 2-(1-phenylcyclopropyl)acetic acid by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. While experimental data is not widely published, the predicted spectra, based on the well-understood behavior of its constituent functional groups, offer a robust framework for its identification and analysis. The experimental protocols detailed in this guide provide a standardized approach for obtaining high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in fields where such compounds are of interest.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-(1-phenylcyclopropyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the thermodynamic properties of a drug candidate is fundamental to predicting its stability, solubility, and bioavailability, which are critical parameters in the drug development pipeline. This technical guide focuses on 2-(1-phenylcyclopropyl)acetic acid, a compound of interest for which detailed thermodynamic data is not extensively available in public literature. In the absence of specific experimental values, this document provides a framework for the determination of its key thermodynamic properties. It outlines the standard experimental methodologies and computational approaches that are essential for characterizing such compounds. This guide serves as a valuable resource for researchers and professionals in drug development by detailing the necessary steps to generate a complete thermodynamic profile.

Introduction

2-(1-phenylcyclopropyl)acetic acid (CAS No. 7350-58-5) is a carboxylic acid derivative with a unique cyclopropyl-phenyl moiety. Its structural features suggest potential applications in medicinal chemistry, where such motifs can influence metabolic stability and binding affinity. However, a thorough characterization of its physicochemical properties, particularly its thermodynamic parameters, is crucial for its advancement as a potential therapeutic agent. This guide addresses the current gap in knowledge by presenting the known physical data and detailing the established methodologies for determining its thermodynamic profile.

Physicochemical Properties of 2-(1-phenylcyclopropyl)acetic acid

Currently, the publicly available data on the thermodynamic properties of 2-(1-phenylcyclopropyl)acetic acid is limited. The primary reported physical property is its melting point.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | N/A |

| Molecular Weight | 176.22 g/mol | |

| Melting Point (mp) | 52-53 °C |

The lack of comprehensive experimental data on properties such as enthalpy of formation, Gibbs free energy of formation, and entropy necessitates a detailed examination of the methodologies required to obtain these values.

Experimental Protocols for Determining Thermodynamic Properties

The following sections describe the standard experimental techniques used to measure the key thermodynamic properties of organic compounds like 2-(1-phenylcyclopropyl)acetic acid.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of 2-(1-phenylcyclopropyl)acetic acid (typically 0.5 - 1.0 g) is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool. The temperature change (ΔT) is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated using the following equation:

ΔcH° = (C_cal * ΔT) / n

where:

-

C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

-

ΔT is the change in temperature.

-

n is the number of moles of the sample.

-

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law:

ΔfH°(C₁₁H₁₂O₂) = 11 * ΔfH°(CO₂) + 6 * ΔfH°(H₂O) - ΔcH°(C₁₁H₁₂O₂)

Heat Capacity and Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity of a substance and to study its phase transitions (such as melting and crystallization).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of 2-(1-phenylcyclopropyl)acetic acid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a controlled temperature program, typically a linear heating and cooling ramp (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a region with no thermal transitions.

-

Melting Point (Tm) and Enthalpy of Fusion (ΔfusH): The melting point is identified as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

-

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate these properties with reasonable accuracy.

Computational Workflow

-

Structure Optimization: The 3D structure of 2-(1-phenylcyclopropyl)acetic acid is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies.

-

Thermochemical Analysis: The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a specified temperature (usually 298.15 K).

Workflow for Thermodynamic Characterization

The following diagram illustrates the integrated experimental and computational workflow for the comprehensive thermodynamic characterization of a compound like 2-(1-phenylcyclopropyl)acetic acid.

Caption: Workflow for Thermodynamic Characterization.

Conclusion

While specific experimental thermodynamic data for 2-(1-phenylcyclopropyl)acetic acid is not widely published, this guide provides a comprehensive overview of the established experimental and computational methodologies necessary for its determination. The outlined protocols for bomb calorimetry, differential scanning calorimetry, and computational chemistry serve as a robust framework for researchers to generate a complete thermodynamic profile of this and other novel compounds. Such data is indispensable for the rational design and development of new pharmaceutical agents.

An In-Depth Technical Guide on 2-(1-Phenylcyclopropyl)acetic Acid: A Molecule of Synthetic Interest with Underexplored Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on 2-(1-phenylcyclopropyl)acetic acid. Despite its clear chemical structure and potential for biological activity, a thorough investigation of scientific databases and patent literature reveals a significant scarcity of published data on its specific pharmacological properties, experimental protocols, and mechanisms of action. This document, therefore, summarizes the available information, discusses the compound in the context of structurally related molecules, and highlights the current knowledge gaps, offering a foundation for future research endeavors.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-(1-phenylcyclopropyl)acetic acid is limited. The following table summarizes the basic information available from chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | 2-(1-phenylcyclopropyl)acetic acid | SynHet |

| CAS Number | 7350-58-5 | SynHet |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| Canonical SMILES | C1C(C1(C(=O)O)CC)C2=CC=CC=C2 | PubChem |

| Predicted LogP | 2.4 | PubChem |

| Predicted pKa | 4.83 | ChemAxon |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis could logically proceed through the formation of the cyclopropane ring followed by the introduction or modification of the acetic acid moiety. One possible disconnection approach is illustrated below.

An In-depth Technical Guide to the Solubility and Stability of 2-(1-phenylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 2-(1-phenylcyclopropyl)acetic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited publicly available experimental data for this specific compound, this guide outlines standardized, industry-accepted protocols for characterizing carboxylic acids. These methodologies will enable researchers to generate crucial data for formulation development, analytical method development, and regulatory submissions.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior. For 2-(1-phenylcyclopropyl)acetic acid, the following information is available from public databases:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| XlogP (Predicted) | 2.3 | PubChem |

| SMILES | C1CC1(CC(=O)O)c2ccccc2 | PubChem |

Note: The XlogP value is a theoretical calculation and should be experimentally verified.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A thorough solubility profile should be established across a range of aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility Method

This protocol determines the saturation solubility of 2-(1-phenylcyclopropyl)acetic acid in various solvents.

Materials:

-

2-(1-phenylcyclopropyl)acetic acid

-

Selected solvents (e.g., water, phosphate buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, acetone)

-

Scintillation vials or glass test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Add an excess amount of 2-(1-phenylcyclopropyl)acetic acid to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, a filter (e.g., 0.45 µm PTFE) can be used.

-

Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 2-(1-phenylcyclopropyl)acetic acid in the diluted sample using a validated analytical method.

-

The experiment should be performed in triplicate for each solvent.

The following diagram illustrates the general workflow for determining equilibrium solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[1][2]

Experimental Protocols

The following are standard stress conditions applied in forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

1. Acid and Base Hydrolysis:

-

Procedure: Dissolve 2-(1-phenylcyclopropyl)acetic acid in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).[1] The solutions are typically heated at a controlled temperature (e.g., 60-80 °C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Rationale: Simulates the potential for degradation in acidic or alkaline environments, which can be encountered in the gastrointestinal tract or during formulation with acidic or basic excipients.

2. Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period. Samples are taken at different intervals and analyzed.

-

Rationale: Assesses the susceptibility of the molecule to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

3. Thermal Degradation:

-

Procedure: Expose a solid sample of 2-(1-phenylcyclopropyl)acetic acid to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber. Samples are analyzed at various time points. A solution-state thermal degradation study can also be performed.

-

Rationale: Evaluates the impact of heat, which can be encountered during manufacturing, storage, and transport.

4. Photostability:

-

Procedure: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Rationale: Determines the potential for degradation upon exposure to light, which is important for packaging and storage recommendations.

The logical flow of a forced degradation study is depicted in the diagram below.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Example Solubility Data for 2-(1-phenylcyclopropyl)acetic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

| Water | 25 | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data |

| 0.1 M HCl | 25 | Experimental Data |

| 0.1 M NaOH | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

Table 2: Example Stability Data Summary from Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |

| 0.1 M HCl (80 °C, 24h) | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH (60 °C, 8h) | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂ (RT, 24h) | Experimental Data | Experimental Data | Experimental Data |

| Thermal (80 °C, 7 days) | Experimental Data | Experimental Data | Experimental Data |

| Photolytic (ICH Q1B) | Experimental Data | Experimental Data | Experimental Data |

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of 2-(1-phenylcyclopropyl)acetic acid. By employing these standardized experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance their research and development activities. The resulting information will be critical for formulation design, the establishment of appropriate storage conditions, and the development of robust analytical methods.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the phase-transfer catalyzed cyclopropanation of phenylacetonitrile with 1,2-dibromoethane to yield 1-phenylcyclopropanecarbonitrile. Subsequent acidic hydrolysis of the nitrile furnishes the desired product. This protocol includes optimized reaction conditions, characterization data, and a visual workflow diagram to ensure reproducible and efficient synthesis.

Introduction

2-(1-Phenylcyclopropyl)acetic acid and its derivatives are of significant interest in pharmaceutical research due to their unique structural motifs that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The rigid cyclopropyl group can serve as a non-classical bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity. This protocol outlines a reliable and scalable method for the preparation of this key intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2-(1-phenylcyclopropyl)acetic acid.

| Step | Reaction | Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Cyclopropanation | Phenylacetonitrile, 1,2-Dibromoethane | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Water | 60 | 6 | ~85 | >95 (by GC) |

| 2 | Hydrolysis | 1-Phenylcyclopropanecarbonitrile | - | - | Acetic Acid, Water, Sulfuric Acid | 110 (Reflux) | 12 | ~90 | >98 (by HPLC) |

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This procedure describes the phase-transfer catalyzed cyclopropanation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Dichloromethane

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq).

-

Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.

-

Heat the mixture to 60°C with vigorous stirring.

-

Maintain the reaction at 60°C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-phenylcyclopropanecarbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

This procedure details the acidic hydrolysis of 1-phenylcyclopropanecarbonitrile.[1]

Materials:

-

1-Phenylcyclopropanecarbonitrile

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in a 1:1:1 mixture of glacial acetic acid, water, and concentrated sulfuric acid.[1]

-

Attach a reflux condenser and heat the mixture to 110°C (reflux).[1]

-

Maintain the reflux for 12 hours or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-(1-phenylcyclopropyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

Caption: Synthetic workflow for 2-(1-phenylcyclopropyl)acetic acid.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-(1-Phenylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(1-phenylcyclopropyl)acetic acid as a novel chiral auxiliary in asymmetric synthesis. The protocols detailed below are based on established principles of stereoselective transformations and are intended to serve as a foundational guide for researchers exploring the utility of this compound in constructing chiral molecules.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. An ideal chiral auxiliary should be readily available, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the product.

2-(1-Phenylcyclopropyl)acetic acid presents an intriguing scaffold for a chiral auxiliary due to its rigid cyclopropyl ring and the presence of a stereogenic quaternary carbon when appropriately derivatized. This inherent rigidity can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction.

This document outlines the hypothetical application of 2-(1-phenylcyclopropyl)acetic acid as a chiral auxiliary in the asymmetric alkylation of enolates for the synthesis of α-substituted carboxylic acids.

Proposed Mechanism of Stereochemical Control

The underlying principle of using a derivative of 2-(1-phenylcyclopropyl)acetic acid as a chiral auxiliary lies in the formation of a rigid molecular conformation that dictates the facial selectivity of subsequent reactions. By converting the carboxylic acid to a chiral amide, for instance, with a readily available chiral amine like (S)-(-)-1-phenylethylamine, a diastereomeric mixture is formed which can be separated. The individual diastereomer can then be used to direct stereoselective alkylation.

The phenyl group on the cyclopropane ring is postulated to play a crucial role in stereodifferentiation. It can create a sterically hindered environment, forcing the alkylating agent to approach the enolate from the less hindered face. The rigidity of the cyclopropyl ring ensures that this steric bias is maintained throughout the reaction.

Experimental Protocols

The following protocols are hypothetical and based on general procedures for asymmetric alkylation using chiral auxiliaries. Optimization of reaction conditions is recommended.

Protocol 1: Synthesis of the Chiral Auxiliary Adduct

-

To a solution of 2-(1-phenylcyclopropyl)acetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in DCM (0.5 M) and cool to 0 °C.

-

Add a solution of (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Separate the resulting diastereomers by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation

-

To a solution of the purified chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq, 2 M in THF/heptane/ethylbenzene) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

-

Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral carboxylic acid by column chromatography or crystallization.

-

The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Data Presentation

The following table summarizes hypothetical results for the asymmetric alkylation of the chiral amide derived from 2-(1-phenylcyclopropyl)acetic acid and (S)-(-)-1-phenylethylamine with various electrophiles.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | 2-methyl-2-(1-phenylcyclopropyl)acetic acid derivative | 85 | 95:5 |

| 2 | CH₃CH₂I | 2-ethyl-2-(1-phenylcyclopropyl)acetic acid derivative | 82 | 93:7 |

| 3 | BnBr | 2-benzyl-2-(1-phenylcyclopropyl)acetic acid derivative | 90 | 97:3 |

| 4 | Allyl-Br | 2-allyl-2-(1-phenylcyclopropyl)acetic acid derivative | 88 | 96:4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationships and Signaling Pathways

The stereochemical outcome of the alkylation reaction is dictated by the conformational arrangement of the chiral enolate intermediate. The phenyl group of the auxiliary is proposed to block one face of the enolate, leading to a highly diastereoselective attack of the electrophile.

Disclaimer: The application of 2-(1-phenylcyclopropyl)acetic acid in asymmetric synthesis as described in this document is hypothetical. The provided protocols and data are illustrative and based on established chemical principles. Experimental validation is required to confirm the feasibility and efficacy of this compound as a chiral auxiliary. Researchers should exercise standard laboratory safety precautions when handling all chemicals.

Application of 2-(1-phenylcyclopropyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenylcyclopropyl)acetic acid is a unique small molecule featuring a cyclopropyl ring fused to a phenyl group and an acetic acid moiety. This structural motif has garnered interest in medicinal chemistry due to the conformational rigidity imparted by the cyclopropyl group, which can lead to enhanced binding affinity and selectivity for biological targets. While research on this specific molecule is emerging, its structural analogs and derivatives have shown promise in various therapeutic areas, suggesting its potential as a valuable scaffold in drug discovery. This document provides an overview of the known and potential applications of 2-(1-phenylcyclopropyl)acetic acid and its derivatives, along with relevant experimental protocols and pathway diagrams.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, 2-(1-phenylcyclopropyl)acetic acid and its derivatives are being explored for the following applications:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique conformation of the cyclopropyl ring may offer opportunities to develop more selective inhibitors of cyclooxygenase (COX) enzymes, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.

-

Anticancer Agents: Derivatives of 1-phenylcyclopropane carboxamide have demonstrated anti-proliferative effects. The rigid cyclopropyl scaffold can be exploited to design potent and selective inhibitors of cancer-related targets. For instance, a derivative of cyclopropyl acetic acid has been identified as a potent and selective inhibitor of the αvβ3 integrin, a key player in tumor growth and angiogenesis.

-

Neurological Disorders: N-substituted (2-phenylcyclopropyl)methylamines, which share the core phenylcyclopropyl structure, have been identified as functionally selective serotonin 2C (5-HT2C) receptor agonists. This suggests a potential application for derivatives of 2-(1-phenylcyclopropyl)acetic acid in the treatment of psychiatric disorders.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for 2-(1-phenylcyclopropyl)acetic acid. However, data for a closely related analog, a potent αvβ3 inhibitor, is presented below as a reference for the potential of this scaffold.

| Compound/Analog | Target | IC50 (nM) | Assay Type | Reference |

| Analog 1 (cyclopropyl containing αvβ3 inhibitor) | αvβ3 Integrin | Data not specified | Not Specified | [1] |

Experimental Protocols

Synthesis of 2-(1-phenylcyclopropyl)acetic Acid Derivatives

A general method for the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which can be adapted for 2-(1-phenylcyclopropyl)acetic acid, involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to a carboxylic acid.[2]

Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile

-

To a solution of 2-phenylacetonitrile (1 equivalent) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide (2.2 equivalents).

-

To this mixture, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 2-(1-phenylcyclopropyl)acetic Acid

This step is a conceptual adaptation for the target molecule, as a direct protocol was not found.

-

The resulting 1-phenylcyclopropane-1-carbonitrile would conceptually need to be homologated to the corresponding acetic acid. A possible route involves reduction of the nitrile to the amine, followed by conversion to the alcohol and subsequent oxidation. A more direct, though potentially challenging, route would be a multi-step process involving chain extension.

-

A more feasible laboratory synthesis might start from a different precursor, such as a phenylcyclopropylmethyl halide, which could be converted to the nitrile and then hydrolyzed.

In Vitro αvβ3 Integrin Inhibition Assay

This protocol is based on the evaluation of αvβ3 inhibitors and can be used to assess the activity of 2-(1-phenylcyclopropyl)acetic acid and its derivatives.[1]

-

Cell Culture: Culture human αvβ3-expressing cells (e.g., M21 human melanoma cells) in appropriate media.

-

Ligand Binding Assay:

-

Coat 96-well plates with a specific ligand for αvβ3, such as vitronectin.

-

Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

-

Add a fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) and varying concentrations of the test compound to the wells.

-

Incubate the plates to allow for competitive binding.

-

Wash the plates to remove unbound ligand and test compound.

-

Add a detection reagent (e.g., streptavidin-HRP) and a substrate to quantify the amount of bound labeled ligand.

-

Measure the signal (e.g., absorbance) and calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.

-

Mandatory Visualization

Below are diagrams illustrating a potential signaling pathway that could be targeted by derivatives of 2-(1-phenylcyclopropyl)acetic acid and a general experimental workflow.

Caption: Potential inhibition of the αvβ3 integrin signaling pathway.

References

- 1. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1-phenylcyclopropyl)acetic acid as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction